molecular formula C8H7BrN2 B12828174 3-Bromo-2-methylpyrrolo[1,2-a]pyrimidine

3-Bromo-2-methylpyrrolo[1,2-a]pyrimidine

Cat. No.: B12828174
M. Wt: 211.06 g/mol
InChI Key: QBEULWUDEDIWIK-UHFFFAOYSA-N
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Description

3-Bromo-2-methylpyrrolo[1,2-a]pyrimidine is a high-purity chemical intermediate designed for advanced research and development, particularly in medicinal chemistry and drug discovery. This compound features a fused pyrrolo[1,2-a]pyrimidine scaffold, a privileged structure in the design of biologically active molecules due to its resemblance to purine bases . The presence of a bromine atom at the 3-position offers a versatile synthetic handle for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig animations, allowing researchers to rapidly generate diverse compound libraries for structure-activity relationship (SAR) studies . Pyrrolopyrimidine derivatives are recognized for their broad spectrum of pharmacological activities. While the specific profile of this analog is under investigation, related structures have demonstrated significant potential as kinase inhibitors , antimicrobial agents , and anti-inflammatory compounds . The 2-methyl substituent may influence the compound's pharmacokinetic properties and target binding affinity. Researchers can leverage this building block to develop novel therapeutic candidates targeting various diseases. This product is supplied for research use only and is not approved for human or veterinary diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H7BrN2

Molecular Weight

211.06 g/mol

IUPAC Name

3-bromo-2-methylpyrrolo[1,2-a]pyrimidine

InChI

InChI=1S/C8H7BrN2/c1-6-7(9)5-11-4-2-3-8(11)10-6/h2-5H,1H3

InChI Key

QBEULWUDEDIWIK-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC=CN2C=C1Br

Origin of Product

United States

Synthetic Methodologies for Pyrrolo 1,2 a Pyrimidine Derivatives

Strategic Approaches to the Pyrrolo[1,2-a]pyrimidine (B7980946) Core

The creation of the fused bicyclic pyrrolo[1,2-a]pyrimidine structure is approached through several convergent strategies, primarily involving the formation of one of the constituent rings onto a pre-existing partner ring.

Cyclization reactions represent a cornerstone in the synthesis of the pyrrolo[1,2-a]pyrimidine skeleton. These methods often involve the intramolecular or intermolecular condensation of precursors designed to form the pyrimidine (B1678525) ring fused to a pyrrole (B145914).

One innovative and efficient approach involves a domino ring-closure reaction followed by a retro-Diels-Alder (RDA) protocol. nih.govresearchgate.net In this strategy, 2-aminonorbornene (B1216617) hydroxamic acids are reacted with α-ketoacids, such as α-ketoglutaric acid or levulinic acid, to form complex tetracyclic intermediates. researchgate.netmdpi.com These intermediates are then subjected to microwave irradiation, which induces an RDA reaction, leading to the extrusion of cyclopentadiene (B3395910) and the formation of the aromatic pyrrolo[1,2-a]pyrimidine core. nih.govresearchgate.net This method is notable for its efficiency and for allowing the synthesis of enantiomerically pure products. nih.gov

A more traditional and fundamental method is the cyclocondensation of 2-aminopyrroles with 1,3-dielectrophilic compounds, such as 1,3-dicarbonyls. This reaction builds the pyrimidine ring onto the pyrrole core. For example, reacting a 2-aminopyrrole with a β-diketone or a related species under acidic or thermal conditions can lead to the formation of the fused ring system. The specific substituents on the resulting pyrimidine ring are determined by the choice of the 1,3-dicarbonyl compound.

More complex tandem reactions have also been developed to access related intricate structures in a single pot. For instance, the reaction of histamine (B1213489) with γ-ketoesters can produce a tetrahydroimidazo[1,5-c]pyrrolo[1,2-a]pyrimidine core through a process involving the formation of three C–N bonds and two ring annulations simultaneously. While leading to a more complex derivative, this highlights the power of tandem cyclizations in rapidly building molecular complexity.

Table 1: Examples of Cyclization Strategies for Pyrrolo[1,2-a]pyrimidine Core Synthesis

StrategyKey ReactantsKey ConditionsOutcomeReference
Domino Ring-Closure / Retro-Diels-Alder2-Aminonorbornene hydroxamic acids, α-Ketoacids (e.g., levulinic acid)1. Domino reaction (EtOH, 100°C, MW); 2. RDA (DCB, 220-250°C, MW)Forms the aromatic pyrrolo[1,2-a]pyrimidine core after extrusion of cyclopentadiene. nih.govresearchgate.netmdpi.com
Cyclocondensation2-Aminopyrrole, 1,3-Dicarbonyl compounds (e.g., acetylacetone)Thermal or acid-catalyzed condensationConstructs the pyrimidine ring onto the pyrrole scaffold.General Method

Multi-component reactions (MCRs) offer a highly efficient and atom-economical route to complex molecules in a single synthetic operation. Several MCRs have been developed for the synthesis of the pyrrolo[1,2-a]pyrimidine scaffold.

One reported method involves a three-component reaction between heterocyclic ketene (B1206846) aminals (HKAs), indoles, and arylglyoxals, catalyzed by acetic acid in refluxing ethanol. This approach yields polyfunctionalized fused pyrrole systems, including the pyrrolo[1,2-a]pyrimidine ring. Another significant strategy is the catalyst-free, three-component reaction of 2-aminopyridine, malononitrile, and an aldehyde under microwave irradiation, which provides a rapid and efficient entry to the related pyrido[1,2-a]pyrimidine (B8458354) system, illustrating the potential of such methods. The direct application to pyrrolo[1,2-a]pyrimidines has also been documented, highlighting the versatility of MCRs in this field.

Table 2: Multi-Component Reactions for Pyrrolo[1,2-a]pyrimidine Synthesis

Reactant 1Reactant 2Reactant 3ConditionsReference
Heterocyclic Ketene Aminal (HKA)IndoleArylglyoxalAcetic acid, Ethanol, RefluxGeneral MCR Strategy
2-Aminopyrrole (or derivative)AldehydeMalononitrile (or other active methylene (B1212753) compound)Catalyst-free, Microwave irradiationAnalogous MCR Strategy

Regioselective Introduction of Bromo and Methyl Functionalities at C-3 and C-2

Once the core heterocyclic system is formed, the introduction of specific substituents is required to arrive at the target compound. The electronic nature of the pyrrolo[1,2-a]pyrimidine system, which consists of an electron-rich pyrrole ring fused to an electron-deficient pyrimidine ring, largely governs the regioselectivity of these functionalization reactions.

Electrophilic aromatic substitution on the pyrrolo[1,2-a]pyrimidine scaffold occurs preferentially on the electron-rich pyrrole portion of the molecule. The C-3 position is particularly activated and is the most common site for monosubstitution.

The direct bromination of the pyrrolo[1,2-a]pyrimidine core can be achieved using standard electrophilic brominating agents. For the closely related isomer, pyrrolo[1,2-c]pyrimidine, reaction with N-bromosuccinimide (NBS) in a solvent like chloroform (B151607) results in the selective bromination of the pyrrole ring. By controlling the stoichiometry of NBS, mono- or di-brominated products can be obtained.

For the regioselective C-3 bromination of similar fused systems like pyrrolo[1,2-a]quinoxalines, milder reagents such as tetrabutylammonium (B224687) tribromide (TBATB) have been used effectively. This method offers high selectivity for the C-3 position and proceeds in good yield, demonstrating a viable strategy that can be adapted for the pyrrolo[1,2-a]pyrimidine system. The reaction is typically carried out by heating the substrate with TBATB in a solvent like acetonitrile.

Table 3: Common Bromination Reagents and Expected Regioselectivity

ReagentTypical ConditionsPrimary Site of BrominationNotes
N-Bromosuccinimide (NBS)Chloroform or CCl4, Room Temp. or HeatC-3 (and other pyrrole positions)A standard and effective method for electrophilic bromination of pyrrole rings.
Tetrabutylammonium tribromide (TBATB)Acetonitrile, 80°CC-3A milder alternative that offers high regioselectivity for the C-3 position in analogous systems.
Bromine (Br2)Acetic Acid or ChloroformC-3, with potential for over-brominationHighly reactive; can lead to multiple brominations or side reactions if not carefully controlled.

The introduction of a methyl group at the C-2 position is most strategically accomplished by incorporating the methyl group into one of the starting materials prior to the cyclization step. Direct C-H methylation at the C-2 position of the pre-formed pyrrolo[1,2-a]pyrimidine ring is not a commonly reported transformation.

The most logical and widely applicable approach is the cyclocondensation of a 2-aminopyrrole with a methyl-bearing 1,3-dicarbonyl compound. The reaction of 2-aminopyrrole with acetylacetone (B45752) is a classic method for constructing a fused pyrimidine ring. This specific reaction would lead to the formation of 2,4-dimethylpyrrolo[1,2-a]pyrimidine. To achieve selective methylation at the C-2 position, a different β-dicarbonyl precursor, such as a β-keto ester or β-keto aldehyde with the appropriate substitution pattern, would be required. This "from-the-ground-up" approach provides unambiguous placement of the methyl group at the desired C-2 position of the final heterocyclic system.

Advanced Synthetic Techniques and Green Chemistry Considerations

Modern synthetic chemistry emphasizes not only efficiency and yield but also environmental sustainability. Several advanced and green techniques are applicable to the synthesis of pyrrolo[1,2-a]pyrimidine derivatives.

Microwave-assisted synthesis has been shown to dramatically accelerate reaction times and improve yields, particularly in the retro-Diels-Alder step for forming the core ring system and in various multi-component reactions. researchgate.netmdpi.com These reactions, which can take many hours under conventional heating, can often be completed in minutes under microwave irradiation. mdpi.com

Flow chemistry is another advanced technique that has been applied to the synthesis of related aza-heterocycles. Continuous flow processes allow for "telescoped" reactions where intermediates are generated and consumed in a continuous stream without isolation. This offers enhanced safety, scalability, and control over reaction parameters, making it an attractive platform for the large-scale production of heterocyclic building blocks. The use of domino and tandem reactions, which combine multiple transformations into a single step, is also inherently green as it minimizes solvent usage, energy consumption, and purification steps. researchgate.net

Microwave-Assisted Synthetic Protocols

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for the rapid and efficient construction of complex heterocyclic frameworks. The application of microwave irradiation can dramatically reduce reaction times, improve yields, and enhance product purity compared to conventional heating methods. In the context of pyrrolo[1,2-a]pyrimidine synthesis, microwave technology has been successfully employed to facilitate key bond-forming reactions.

One notable application involves the use of microwave-induced retro-Diels-Alder (RDA) reactions to generate the pyrrolo[1,2-a]pyrimidine core. nih.gov This approach often starts with a polycyclic precursor, which upon heating with microwave irradiation, undergoes a cycloreversion reaction to yield the aromatic pyrrolopyrimidine system. For instance, tetracyclic compounds have been dissolved in a high-boiling solvent like 1,2-dichlorobenzene (B45396) and subjected to microwave irradiation at high temperatures (e.g., 240-250 °C) for short durations (e.g., 20 minutes) to afford the desired pyrrolo[1,2-a]pyrimidine derivatives. nih.gov This method is particularly valuable for accessing enantiomerically pure products when chiral precursors are used. nih.gov

Microwave assistance is not limited to the final ring-forming step. It has also been utilized in the synthesis of precursors and in various condensation reactions that lead to the formation of the pyrimidine ring. mdpi.com For example, one-pot microwave-assisted protocols for the synthesis of condensed 2H-pyrimidin-4-amine libraries have been reported, demonstrating the technology's ability to streamline multi-step sequences. mdpi.com The synthesis of various heterocyclic compounds, including pyrroles and pyridines, has also been achieved via microwave-assisted alcohol dehydrogenation, showcasing the broad applicability of this technique in heterocyclic chemistry. eurekaselect.com

While a specific protocol for the direct microwave-assisted synthesis of 3-Bromo-2-methylpyrrolo[1,2-a]pyrimidine is not extensively documented, the existing literature on related structures provides a clear blueprint. A plausible synthetic strategy would involve the initial microwave-promoted construction of the 2-methylpyrrolo[1,2-a]pyrimidine core, followed by a regioselective bromination at the 3-position. The use of microwave irradiation in the bromination step itself could also be explored to enhance reaction efficiency.

Catalytic Approaches in Pyrrolopyrimidine Construction

Catalysis, particularly using transition metals like copper (Cu) and palladium (Pd), has revolutionized the synthesis of N-heterocycles, and the pyrrolo[1,2-a]pyrimidine system is no exception. These catalytic methods offer high efficiency, functional group tolerance, and the ability to form carbon-carbon and carbon-heteroatom bonds with high precision.

Copper-Catalyzed Reactions:

Copper catalysis is a cost-effective and versatile tool in organic synthesis. In the realm of fused pyrimidine synthesis, copper catalysts have been employed for various transformations. For instance, copper acetate (B1210297) has been used to catalyze the C(sp³)–H functionalization of azaarenes to construct pyrrolo[1,2-c]quinazolines, a related fused heterocyclic system. nih.gov This type of reaction, involving the direct functionalization of C-H bonds, is a highly sought-after strategy for its atom economy. Another example is the copper-catalyzed cascade reaction involving terminal alkynes, aldehydes, and tetrahydroisoquinolines to produce pyrrolo[2,1-a]isoquinolines. nih.gov

While a direct copper-catalyzed synthesis of this compound is not explicitly detailed in the provided literature, the principles of copper catalysis can be applied. A potential route could involve the copper-catalyzed cyclization of a suitably functionalized pyrrole derivative with a pyrimidine precursor.

Palladium-Catalyzed Reactions:

Palladium catalysis is a cornerstone of modern cross-coupling chemistry and has been extensively used in the synthesis of pyrrolopyrimidine derivatives. Palladium-catalyzed reactions such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination reactions are instrumental in the functionalization of the pyrrolopyrimidine scaffold.

For the closely related pyrrolo[2,3-d]pyrimidine system, palladium-catalyzed methods have been pivotal. For example, the Suzuki-Miyaura cross-coupling, using catalysts like Pd(dppf)Cl₂, has been used to introduce aryl groups at specific positions of the heterocyclic core. mdpi.com Furthermore, the Buchwald-Hartwig amination, with catalysts such as Pd(OAc)₂ and BINAP, has been employed for the formation of C-N bonds, allowing for the attachment of various amine-containing side chains. mdpi.comnih.gov Palladium-catalyzed direct C-H arylation has also been reported for pyrrolo[2,3-d]pyrimidine derivatives, providing an efficient way to form biaryl structures. rsc.org

The synthesis of pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones has been achieved through a domino C-N coupling/hydroamination reaction catalyzed by a palladium complex. nih.gov This reaction starts from an alkynylated uracil (B121893) and an aniline, with the palladium catalyst facilitating both the initial C-N bond formation and the subsequent intramolecular cyclization. nih.gov

Based on these precedents, the synthesis of this compound could be envisioned through several palladium-catalyzed routes. One approach could involve the construction of a brominated pyrrolopyrimidine core via a palladium-catalyzed cyclization, followed by methylation. Alternatively, a pre-formed 2-methylpyrrolo[1,2-a]pyrimidine could be subjected to a palladium-catalyzed C-H activation and subsequent bromination. The versatility of palladium catalysis offers a wide range of possibilities for the targeted synthesis of this specific compound.

Chemical Reactivity and Functionalization of 3 Bromo 2 Methylpyrrolo 1,2 a Pyrimidine

Cross-Coupling Reactions at the Bromo Position

The bromine atom at the C3-position of the pyrrolo[1,2-a]pyrimidine (B7980946) core is a key handle for introducing molecular complexity through various palladium-catalyzed cross-coupling reactions. These methods are fundamental for creating new carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful tool for forming C(sp²)–C(sp²) bonds by coupling the bromo derivative with a range of aryl and heteroaryl boronic acids. nih.gov This reaction typically employs a palladium catalyst and a base. For related brominated heterocyclic systems like 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one, successful Suzuki-Miyaura couplings have been achieved using a tandem catalyst system of XPhosPdG2/XPhos to prevent the competing debromination side reaction. rsc.orgresearchgate.net These conditions have proven effective for coupling with a wide variety of boronic acids, highlighting the reaction's broad applicability. rsc.org The use of microwave assistance can also significantly enhance the efficiency of these couplings. nih.govrsc.orgresearchgate.net

Table 1: Representative Conditions for Suzuki-Miyaura Coupling on Related Bromo-Heterocycles

Catalyst System Base Solvent Conditions Outcome Reference
Pd(dppf)Cl₂ K₂CO₃ Dioxane/H₂O 80 °C, 12 h Arylated products in good yields nih.gov
XPhosPdG2/XPhos K₃PO₄ THF 80 °C, 16 h C3-arylated products, minimizes debromination rsc.orgresearchgate.net

This table is illustrative and based on reactions with similar substrates.

Sonogashira Coupling

The Sonogashira reaction facilitates the formation of a C(sp²)–C(sp) bond between the 3-bromo-2-methylpyrrolo[1,2-a]pyrimidine and a terminal alkyne. libretexts.orgwikipedia.org This reaction is typically catalyzed by a palladium(0) complex and a copper(I) co-catalyst in the presence of an amine base. libretexts.orgwikipedia.orgorganic-chemistry.org The reaction proceeds under mild conditions, often at room temperature, making it suitable for complex molecule synthesis. wikipedia.org While the classic Sonogashira reaction uses a dual Pd/Cu system, copper-free versions have been developed to avoid the formation of alkyne homocoupling byproducts. nih.gov The choice of palladium catalyst, ligands, and base is crucial for achieving high yields and can be tailored to the specific substrates. libretexts.org

Buchwald-Hartwig Amination

For the formation of carbon-nitrogen bonds, the Buchwald-Hartwig amination is the method of choice. This reaction couples the 3-bromo-pyrrolo[1,2-a]pyrimidine with a primary or secondary amine. The process requires a palladium catalyst, a suitable phosphine (B1218219) ligand (e.g., BINAP, RuPhos, BrettPhos), and a base such as sodium tert-butoxide (NaOBuᵗ). chemspider.comnih.govnih.gov The reaction is highly versatile, allowing for the introduction of a wide range of amine nucleophiles, including alkylamines and arylamines. nih.gov The selection of the ligand is critical, as it influences the reaction's efficiency and can help overcome challenges like catalyst inhibition by the nitrogen-containing heterocyclic substrate. nih.govnih.gov

Nucleophilic Substitution Reactions

The bromine atom at the C3 position can be displaced by various nucleophiles. These reactions can proceed through different mechanisms, such as SNAr (nucleophilic aromatic substitution) or mechanisms involving intermediates. The electron-deficient nature of the pyrimidine (B1678525) ring can facilitate nucleophilic attack on the pyrrolo[1,2-a]pyrimidine system. While direct examples on this compound are not extensively documented in the provided results, analogous reactions on similar heterocyclic systems suggest that substitution by nucleophiles like amines, thiols, or alkoxides is feasible. vaia.comchegg.comchegg.com The reaction pathway, whether it follows a stepwise addition-elimination mechanism (SNAr) or a unimolecular (SN1-like) process involving a cationic intermediate, depends on the substrate, nucleophile, and reaction conditions. vaia.comnih.gov For instance, reactions of similar bromo-heterocycles with strong nucleophiles often proceed via an SNAr mechanism. nih.gov

Electrophilic Aromatic Substitution on the Pyrrolo[1,2-a]pyrimidine Core

Electrophilic aromatic substitution (EAS) on the pyrrolo[1,2-a]pyrimidine ring system is directed by the electronic properties of the fused rings and the existing substituents. The pyrrole (B145914) moiety is generally more electron-rich and thus more susceptible to electrophilic attack than the pyrimidine ring. stackexchange.com For the parent imidazo[1,2-a]pyrazine, which is structurally similar, electrophilic attack preferentially occurs at the C3 position of the five-membered ring. stackexchange.com This regioselectivity is explained by the stability of the resulting Wheland intermediate, where the aromaticity of the six-membered ring can be maintained. stackexchange.com In this compound, the C3 position is already substituted. Therefore, electrophilic attack would be expected at other positions on the pyrrole ring, likely C1, or potentially on the pyrimidine ring, although this is generally less favored due to its electron-deficient character. lumenlearning.comyoutube.com Activating the substrate or using strong electrophiles might be necessary to achieve efficient substitution. lumenlearning.com

Transformations of the Methyl Group and Pyrrole Nitrogen

The 2-methyl group and the pyrrole nitrogen atom offer additional sites for functionalization. The methyl group can potentially undergo reactions such as oxidation to an aldehyde or carboxylic acid, or free-radical halogenation to introduce a handle for further substitution. The pyrrole nitrogen in related pyrrolo[2,3-d]pyrimidine systems can participate in reactions, although it is generally less nucleophilic than the pyrimidine nitrogens. mdpi.com Ring transformation reactions, where the pyrimidine ring is opened and reclosed to form a different heterocyclic system (e.g., a pyrazole), have been observed for pyrimidines under treatment with hydrazine, particularly after N-alkylation. researchgate.net Such transformations might be possible for the pyrrolo[1,2-a]pyrimidine core under specific, often harsh, conditions.

Mechanistic Investigations of Reaction Pathways and Selectivity

Understanding the mechanisms of the reactions involving this compound is crucial for predicting outcomes and optimizing conditions.

Cross-Coupling Reactions: The mechanisms of Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions are well-established, involving catalytic cycles of oxidative addition, transmetalation, and reductive elimination. nih.govnih.gov For substrates like this compound, a key mechanistic consideration is the potential for the nitrogen atoms in the heterocyclic core to coordinate with the palladium catalyst, which can inhibit the reaction. The choice of bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos) is often critical to mitigate this issue and promote the desired catalytic cycle. nih.govnih.gov

Nucleophilic Substitution: The SNAr mechanism is a probable pathway for nucleophilic substitution at the C3 position. This involves the addition of the nucleophile to form a resonance-stabilized anionic intermediate (Meisenheimer complex), followed by the elimination of the bromide ion. nih.gov Computational studies on similar thiophene (B33073) systems have shown that the reaction barrier is correlated with the electrophilicity of the carbon atom undergoing substitution. nih.gov

Electrophilic Substitution: The regioselectivity of electrophilic substitution is governed by the stability of the carbocation intermediate (Wheland intermediate or sigma complex). stackexchange.com For fused heterocycles like pyrrolo[1,2-a]pyrimidine, theoretical calculations can predict the most likely sites of attack by comparing the energies of the intermediates formed upon attack at different positions. stackexchange.combris.ac.uk The preference for substitution on the five-membered ring is a common feature, as it often allows for better delocalization of the positive charge without disrupting the aromaticity of the six-membered ring. stackexchange.com

Spectroscopic and Structural Characterization of 3 Bromo 2 Methylpyrrolo 1,2 a Pyrimidine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy is the most powerful tool for determining the detailed structure of an organic molecule in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (protons) and ¹³C, one can deduce the connectivity and chemical environment of each atom.

Proton NMR (¹H NMR) Analysis

A ¹H NMR spectrum of 3-Bromo-2-methylpyrrolo[1,2-a]pyrimidine would be expected to show distinct signals for each chemically non-equivalent proton. The spectrum would provide key information based on:

Chemical Shift (δ): The position of each signal would indicate the electronic environment of the protons. Protons on the aromatic pyrrolopyrimidine ring system would appear in the downfield region (typically δ 6.0-9.0 ppm), while the protons of the methyl group would appear in the upfield region (typically δ 2.0-3.0 ppm).

Integration: The area under each signal would be proportional to the number of protons it represents (e.g., a 3H singlet for the methyl group).

Spin-Spin Coupling: The splitting pattern of each signal (e.g., singlet, doublet, triplet) would reveal the number of adjacent protons, helping to establish the connectivity of the atoms in the heterocyclic rings.

Table 1: Predicted ¹H NMR Data for this compound (Note: This table is predictive and not based on experimental data.)

Proton Predicted Chemical Shift (ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz) Integration
CH₃ ~2.5 s - 3H
H-4 ~8.5 d ~7.0 1H
H-5 ~6.8 dd ~7.0, ~7.0 1H
H-6 ~7.2 ddd ~9.0, ~7.0, ~1.0 1H
H-7 ~7.5 d ~9.0 1H

Carbon-13 NMR (¹³C NMR) Analysis

Table 2: Predicted ¹³C NMR Data for this compound (Note: This table is predictive and not based on experimental data.)

Carbon Atom Predicted Chemical Shift (ppm)
CH₃ ~15
C-2 ~150
C-3 ~95
C-4 ~145
C-5 ~110
C-6 ~115
C-7 ~125
C-8a ~148

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

To definitively assign the ¹H and ¹³C signals and confirm the molecular structure, two-dimensional (2D) NMR experiments would be crucial.

COSY (Correlation Spectroscopy): This experiment would show correlations between protons that are coupled to each other (typically separated by two or three bonds), confirming the proton-proton connectivities within the ring system.

HSQC or HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of which proton is attached to which carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. youtube.com This is particularly useful for identifying connections across quaternary (non-protonated) carbons and for piecing together the entire molecular framework, confirming the fusion of the pyrrole (B145914) and pyrimidine (B1678525) rings and the positions of the substituents. youtube.comresearchgate.net

Mass Spectrometry (MS) for Molecular Formula Confirmation

Mass spectrometry is used to determine the molecular weight and molecular formula of a compound. For this compound (C₉H₈BrN₃), the mass spectrum would be expected to show a characteristic molecular ion peak [M]⁺. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio, the molecular ion would appear as a pair of peaks of nearly equal intensity, separated by two mass units (the M and M+2 peaks). docbrown.info High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the confirmation of the elemental composition.

Table 3: Predicted Mass Spectrometry Data for this compound (Note: This table is predictive and not based on experimental data.)

Ion Predicted m/z (mass-to-charge ratio) Notes
[C₉H₈⁷⁹BrN₃]⁺ 237.00 M peak
[C₉H₈⁸¹BrN₃]⁺ 239.00 M+2 peak

Infrared (IR) Spectroscopy for Vibrational Mode Analysis

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the vibrations of its chemical bonds. The IR spectrum of this compound would show characteristic absorption bands that confirm the presence of specific functional groups.

Table 4: Predicted IR Absorption Bands for this compound (Note: This table is predictive and not based on experimental data.)

Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
Aromatic C-H stretch 3100-3000 Medium
Aliphatic C-H stretch (methyl) 2980-2850 Medium-Weak
C=N and C=C stretch (aromatic rings) 1650-1450 Strong-Medium
C-H bend 1470-1370 Medium
C-Br stretch 650-550 Medium-Strong

Ultraviolet-Visible (UV-Vis) Absorption and Fluorescence Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The pyrrolo[1,2-a]pyrimidine (B7980946) core is a conjugated aromatic system, which would be expected to absorb UV light. The absorption spectrum would show one or more maxima (λ_max), and the position and intensity of these bands are characteristic of the compound's electronic structure. The presence of the bromine atom and methyl group would cause shifts in these absorptions compared to the unsubstituted parent heterocycle.

Some related fused heterocyclic systems, like imidazo[1,2-a]pyrimidines, are known to be fluorescent. youtube.com It would be pertinent to investigate whether this compound also exhibits fluorescence, which involves the emission of light after absorption of UV radiation. This would be characterized by an emission spectrum and a fluorescence quantum yield, providing further insight into its photophysical properties.

Table 5: Predicted UV-Vis and Fluorescence Data for this compound (Note: This table is predictive and not based on experimental data.)

Parameter Predicted Value
Absorption Maximum (λ_max) ~250-350 nm
Molar Absorptivity (ε) Data not available
Emission Maximum (λ_em) Data not available (if fluorescent)
Fluorescence Quantum Yield (Φ_F) Data not available (if fluorescent)

X-ray Crystallography for Solid-State Structural Determination and Conformation

As of the current date, a comprehensive search of publicly available scientific literature and crystallographic databases, including the Cambridge Crystallographic Data Centre (CCDC), has not yielded a specific single-crystal X-ray structure for this compound. Therefore, detailed experimental data on its solid-state conformation, including unit cell parameters, space group, bond lengths, and bond angles, are not available for reporting.

In the absence of direct experimental data for this compound, computational modeling techniques, such as Density Functional Theory (DFT), could serve as a powerful tool to predict its three-dimensional structure and conformational preferences. Such theoretical calculations can provide estimates of bond lengths, bond angles, and dihedral angles, offering a putative model of the molecule's geometry.

It is important to note that while the structures of related compounds can offer a basis for understanding, the precise solid-state conformation of this compound can only be definitively determined through single-crystal X-ray diffraction analysis. Future research in this area would be invaluable for elucidating the exact structural characteristics of this compound.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are instrumental in providing a molecular-level understanding of the intrinsic properties of a compound. These methods are used to determine the geometric and electronic structure of 3-Bromo-2-methylpyrrolo[1,2-a]pyrimidine, offering insights into its stability and reactivity.

Density Functional Theory (DFT) is a robust computational method for investigating the electronic structure of molecules. For this compound, DFT calculations would be employed to determine its most stable three-dimensional arrangement, a process known as geometry optimization or energy minimization. A common approach involves using a functional, such as B3LYP, combined with a basis set like 6-311++G(d,p), which provides a good balance between accuracy and computational cost for organic molecules. researchgate.net

The geometry optimization process systematically alters the bond lengths, bond angles, and dihedral angles of the molecule to find the conformation with the lowest potential energy. This optimized structure corresponds to the most probable and stable form of the molecule in the gas phase. The resulting data would not only provide a detailed picture of the molecular geometry but also the total electronic energy, which is a key indicator of its thermodynamic stability.

Table 1: Hypothetical Optimized Geometrical Parameters of this compound calculated using DFT

ParameterBond/AngleCalculated Value
Bond LengthC2-C3 (Å)1.39
C3-Br (Å)1.88
C2-CH3 (Å)1.51
N1-C7 (Å)1.38
Bond AngleC2-C3-Br (°)128.5
C3-C2-CH3 (°)125.0
Dihedral AngleBr-C3-C2-N1 (°)180.0

Note: The data in this table is illustrative and represents typical values that would be obtained from a DFT/B3LYP/6-311++G(d,p) calculation.

Frontier Molecular Orbital (FMO) theory is a fundamental concept in predicting the chemical reactivity of a molecule by examining its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.com

For this compound, the energies of the HOMO and LUMO, as well as their spatial distribution, would be calculated using DFT. The HOMO-LUMO energy gap (ΔE) is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. A large energy gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more readily polarizable and reactive. The locations of the HOMO and LUMO on the molecular structure highlight the most probable sites for electrophilic and nucleophilic attack, respectively.

Table 2: Hypothetical Frontier Molecular Orbital Properties of this compound

ParameterValue (eV)
HOMO Energy-6.50
LUMO Energy-1.25
HOMO-LUMO Gap (ΔE)5.25

Note: This data is hypothetical and represents plausible values for a molecule of this type, as derived from DFT calculations.

Molecular Modeling and Conformational Landscape Analysis

Molecular modeling techniques are essential for exploring the conformational flexibility of a molecule. For this compound, while the fused ring system is largely planar and rigid, the methyl group at the 2-position can rotate. A conformational analysis would involve systematically rotating the C-C bond of the methyl group to identify the rotational barriers and the most stable (lowest energy) rotamer.

This analysis provides a detailed understanding of the molecule's conformational landscape, which is crucial for understanding its interactions with biological targets, such as enzymes or receptors. tandfonline.com The relative energies of different conformers can be calculated to determine their population distribution at a given temperature.

Computational Prediction of Spectroscopic Parameters

Computational methods can predict various spectroscopic properties of a molecule, which can be invaluable for interpreting experimental spectra or for identifying a compound.

For this compound, time-dependent DFT (TD-DFT) calculations could be used to predict its UV-Vis absorption spectrum, providing information about the electronic transitions and the wavelengths at which they occur. journalijar.com

Furthermore, the vibrational frequencies corresponding to the infrared (IR) spectrum can be calculated. These calculated frequencies can be compared with experimental IR data to aid in the assignment of vibrational modes to specific functional groups within the molecule.

Similarly, NMR chemical shifts (¹H and ¹³C) can be computed using methods like the Gauge-Including Atomic Orbital (GIAO) approach. These theoretical chemical shifts, when compared to a reference standard like tetramethylsilane (B1202638) (TMS), can help in the assignment of peaks in experimental NMR spectra, which is particularly useful for complex molecules where spectral overlap can be an issue.

Table 3: Hypothetical Predicted Spectroscopic Data for this compound

SpectrumParameterPredicted Value
UV-Visλmax (nm)285, 340
IRC=C stretching (cm⁻¹)1620
C-H stretching (cm⁻¹)3050
C-Br stretching (cm⁻¹)650
¹H NMRδ (ppm) for -CH₃2.45
δ (ppm) for aromatic H7.20 - 8.50
¹³C NMRδ (ppm) for -CH₃15.0
δ (ppm) for C-Br110.0

Note: The data presented is illustrative and represents expected values from computational predictions.

Advanced Synthetic Applications and Materials Science Perspectives

3-Bromo-2-methylpyrrolo[1,2-a]pyrimidine as a Key Building Block in Complex Organic Synthesis

The bromine atom at the C3 position of this compound is the key to its synthetic utility, serving as a versatile handle for the introduction of various substituents through palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. nih.gov

The Suzuki-Miyaura coupling, a palladium-catalyzed reaction between an organohalide and an organoboron compound, is a widely used method for forming C-C bonds. researchgate.net While specific studies on this compound are not extensively documented in publicly available literature, the reactivity of analogous bromo-substituted heterocyclic systems, such as 3-bromopyrazolo[1,5-a]pyrimidin-5(4H)-one, has been well-established. mdpi.comrsc.org In these systems, the bromo-substituted compound readily couples with a variety of aryl and heteroaryl boronic acids under microwave-assisted conditions, often employing a palladium catalyst like PdCl2(dppf) or a more advanced catalyst system such as XPhosPdG2/XPhos to achieve high yields and prevent side reactions like debromination. mdpi.comrsc.org The reaction conditions are generally tolerant of a wide range of functional groups on the boronic acid partner, allowing for the synthesis of a diverse library of 3-aryl-substituted pyrrolo[1,2-a]pyrimidines.

Similarly, the Sonogashira coupling, which involves the reaction of a terminal alkyne with an aryl or vinyl halide in the presence of a palladium catalyst and a copper(I) co-catalyst, provides a direct route to 3-alkynyl-substituted pyrrolo[1,2-a]pyrimidines. mdpi.commdpi.com These alkynylated products are themselves valuable intermediates that can undergo further transformations, such as cyclization reactions, to build more complex polycyclic systems. The reactivity of bromo-substituted pyrimidines in Sonogashira reactions has been demonstrated, suggesting that this compound would be a suitable substrate for such transformations. mdpi.com

The table below summarizes representative conditions for Suzuki-Miyaura coupling reactions on analogous bromo-substituted heterocyclic cores, which can be considered indicative of the potential reactivity of this compound.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Bromo-Substituted Heterocycles

Entry Bromo-Substrate Coupling Partner Catalyst/Ligand Base Solvent Yield (%) Reference
1 3-Bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one Phenylboronic acid XPhosPdG2/XPhos K2CO3 Dioxane/H2O 74 mdpi.comrsc.org
2 3-Bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one 4-Methoxyphenylboronic acid XPhosPdG2/XPhos K2CO3 Dioxane/H2O 89 mdpi.comrsc.org
3 3-Bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one 2-Furylboronic acid XPhosPdG2/XPhos K2CO3 Dioxane/H2O 67 mdpi.comrsc.org

Development of Novel Derivatives with Engineered Chemical Functionalities and Properties

The ability to introduce a wide array of substituents at the C3 position of the 2-methylpyrrolo[1,2-a]pyrimidine core through cross-coupling reactions opens the door to the rational design and synthesis of novel derivatives with tailored chemical functionalities and properties. By carefully selecting the coupling partner, chemists can systematically modify the electronic, steric, and photophysical characteristics of the resulting molecules.

For instance, the introduction of electron-donating or electron-withdrawing groups via Suzuki-Miyaura coupling can be used to tune the electron density of the pyrrolo[1,2-a]pyrimidine (B7980946) system. This, in turn, can influence the molecule's reactivity, its ability to participate in intermolecular interactions such as hydrogen bonding and π-stacking, and its photophysical properties. The synthesis of derivatives bearing moieties with specific recognition capabilities, such as crown ethers or specific binding motifs, could lead to the development of new chemosensors.

Furthermore, the alkynyl derivatives synthesized via Sonogashira coupling can serve as precursors for more complex structures through "click" chemistry, such as copper-catalyzed azide-alkyne cycloaddition (CuAAC), to introduce triazole rings and link the pyrrolo[1,2-a]pyrimidine core to other molecular fragments. This modular approach allows for the construction of large and complex molecules with diverse functionalities. While specific examples starting from this compound are not readily found in the literature, the extensive research on the functionalization of related pyrrolo[2,3-d]pyrimidines demonstrates the vast potential of this strategy. researchgate.net

Exploration in Non-Medicinal Material Science Applications (e.g., photophysical properties, fluorescent sensors, without specific therapeutic claims)

The pyrrolo[1,2-a]pyrimidine scaffold is an emerging fluorophore with potential applications in materials science, particularly in the development of fluorescent probes and organic light-emitting diodes (OLEDs). nih.gov The fluorescence properties of these compounds are highly dependent on the nature and position of the substituents on the heterocyclic core.

Recent studies on the photophysical properties of various pyrrolo[1,2-a]pyrimidines have revealed that these compounds can exhibit strong fluorescence with high quantum yields. nih.gov For example, a series of fluorescent pyrrolo[1,2-a]pyrimidines synthesized via a (3+3) cyclization of Fischer carbene complexes displayed absorption maxima in the range of 240-440 nm and emission maxima between 470-513 nm, with quantum yields reaching up to 1.0. nih.gov These compounds also exhibited large Stokes shifts (75-226 nm), which is a desirable characteristic for fluorescent probes as it minimizes self-quenching and improves signal-to-noise ratio. nih.gov

The introduction of aryl groups at the C3 position of the 2-methylpyrrolo[1,2-a]pyrimidine core, readily achievable from the 3-bromo precursor, is expected to significantly influence the photophysical properties. The extent of π-conjugation, the presence of electron-donating or electron-withdrawing groups on the aryl substituent, and the possibility of intramolecular charge transfer (ICT) can all be used to tune the emission color and intensity. This makes this compound a valuable starting material for the creation of a library of fluorescent dyes with a range of photophysical properties.

The development of fluorescent probes for the detection of specific analytes is an active area of research. rsc.org By incorporating a recognition moiety that can selectively interact with a target analyte, the fluorescence of the pyrrolo[1,2-a]pyrimidine core can be modulated, leading to a "turn-on" or "turn-off" sensory response. The versatility of the cross-coupling reactions on the 3-bromo precursor allows for the straightforward attachment of such recognition units, paving the way for the development of novel fluorescent sensors for various applications.

The table below presents photophysical data for some reported fluorescent pyrrolo[1,2-a]pyrimidine derivatives, illustrating the potential of this heterocyclic system in materials science.

Table 2: Photophysical Data of Representative Fluorescent Pyrrolo[1,2-a]pyrimidine Derivatives

Compound Absorption Max (nm) Emission Max (nm) Quantum Yield (Φ) Stokes Shift (nm) Reference
Pyrrolo[1,2-a]pyrimidine Derivative 1 355 470 0.98 115 nih.gov
Pyrrolo[1,2-a]pyrimidine Derivative 2 433 508 1.00 75 nih.gov

Table of Compounds Mentioned

Compound Name
This compound
3-bromopyrazolo[1,5-a]pyrimidin-5(4H)-one
Phenylboronic acid
4-Methoxyphenylboronic acid
2-Furylboronic acid
2,4-Dichloropyrimidine

Q & A

Q. What are the common synthetic routes for 3-Bromo-2-methylpyrrolo[1,2-a]pyrimidine?

  • Methodological Answer: A one-pot multi-component synthesis is widely used, involving precursors like 2-aminobenzimidazole, aldehydes, and ketones (e.g., ethyl 3-oxo hexanoate) under catalytic conditions (e.g., dimethylformamide). Bromination can be achieved using reagents like N-bromosuccinimide (NBS) in dichloromethane, yielding brominated derivatives . For example, NaH and iodomethane in DMF have been employed to introduce methyl groups, followed by bromination steps .

Q. How is the structural characterization of this compound performed?

  • Methodological Answer: Confirm the structure using FT-IR for functional group analysis, 1H^{1}\text{H} and 13C^{13}\text{C} NMR for regiochemical assignment, and high-resolution mass spectrometry (HRMS) for molecular weight validation. Elemental analysis ensures purity (>95% by GC/HPLC). For example, 1H^{1}\text{H} NMR peaks near δ 3.66 ppm (NCH3_3) and δ 7.06–8.98 ppm (aromatic protons) are critical markers .

Q. What are the primary applications of pyrrolo[1,2-a]pyrimidine derivatives in research?

  • Methodological Answer: These derivatives are explored for antimicrobial, antiproliferative, and kinase-inhibitory activities. For instance, brominated analogs enhance binding affinity to kinase active sites, as seen in studies where 2-amino-4-(m-bromoanilino) derivatives showed inhibitory effects on angiogenesis-related kinases .

Advanced Research Questions

Q. How can bromination reactions be optimized to avoid side products?

  • Methodological Answer: Control stoichiometry (1:1 molar ratio of substrate to NBS) and reaction temperature (0–25°C). Monitor reaction progress via TLC or LC-MS. For example, bromination of 4-chloro-5-methylpyrrolo[3,2-d]pyrimidine with NBS in DCM achieved 76% yield with minimal byproducts . Post-reaction purification via silica gel chromatography (MeOH:CH2_2Cl2_2, 1:99) is recommended .

Q. How to design derivatives for specific biological targets (e.g., antimicrobial activity)?

  • Methodological Answer: Use structure-activity relationship (SAR) studies to guide substitutions. For example:
  • Position 2: Methyl groups enhance metabolic stability.
  • Position 3: Bromine improves steric and electronic interactions with target proteins.
  • Position 6: Aryl groups (e.g., benzyl) increase lipophilicity for membrane penetration.
    Libraries of analogs synthesized via microwave-assisted or solid-phase methods can screen for activity against pathogens like Staphylococcus aureus .

Q. How to resolve contradictions in spectral data during structural elucidation?

  • Methodological Answer: Cross-validate using multiple techniques:
  • Discrepant 13C^{13}\text{C} NMR peaks: Compare with computed spectra (e.g., using MOE software) .
  • Ambiguous mass fragments: Perform HRMS and isotopic pattern analysis (e.g., M+^+ at m/z 247/249 for bromine isotopes) .
  • Crystallographic validation: Single-crystal X-ray diffraction (as in 2-(6-bromo-3-pyridyl)-8-methylimidazo[1,2-a]pyrazine) resolves regiochemistry .

Q. What strategies mitigate low yields in multi-component reactions?

  • Methodological Answer:
  • Catalyst optimization: Replace traditional acids with Lewis acids (e.g., ZnCl2_2) to accelerate cyclization .
  • Solvent selection: Use polar aprotic solvents (DMF, DMSO) to stabilize intermediates.
  • Temperature control: Gradual heating (e.g., 80–110°C) prevents decomposition of heat-sensitive reagents .

Q. How to evaluate the pharmacokinetic potential of brominated pyrrolo-pyrimidines?

  • Methodological Answer:
  • Lipophilicity (LogP): Measure via shake-flask method; ideal range: 1–3 for oral bioavailability.
  • Metabolic stability: Incubate with liver microsomes (e.g., human CYP450 isoforms) and monitor degradation via LC-MS.
  • Plasma protein binding: Use equilibrium dialysis to assess unbound fraction .

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